2-{[(tert-butoxy)carbonyl]amino}-3-(1-ethyl-1H-pyrazol-4-yl)propanoic acid
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Overview
Description
2-{[(tert-butoxy)carbonyl]amino}-3-(1-ethyl-1H-pyrazol-4-yl)propanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. The presence of the Boc group is significant in organic synthesis, particularly in peptide chemistry, as it protects the amino group from unwanted reactions during synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-3-(1-ethyl-1H-pyrazol-4-yl)propanoic acid typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the amino acid derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or under mild heating conditions.
Industrial Production Methods
In industrial settings, the production of Boc-protected amino acids can be scaled up using flow microreactor systems, which allow for the continuous introduction of the Boc group into various organic compounds . This method is efficient and sustainable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-{[(tert-butoxy)carbonyl]amino}-3-(1-ethyl-1H-pyrazol-4-yl)propanoic acid undergoes several types of chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids such as trifluoroacetic acid in dichloromethane or HCl in methanol.
Coupling Reactions: Formation of peptide bonds using coupling reagents like N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, dichloromethane, HCl, methanol.
Coupling: N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide.
Major Products
Scientific Research Applications
2-{[(tert-butoxy)carbonyl]amino}-3-(1-ethyl-1H-pyrazol-4-yl)propanoic acid is used in various scientific research applications, including:
Peptide Synthesis: As a protected amino acid, it is used in the synthesis of peptides and proteins.
Medicinal Chemistry: It serves as a building block for the development of pharmaceuticals and bioactive compounds.
Biological Studies: It is used in the study of enzyme-substrate interactions and protein folding.
Mechanism of Action
The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}-3-(1-ethyl-1H-pyrazol-4-yl)propanoic acid primarily involves the protection and deprotection of the amino group. The Boc group protects the amino group from unwanted reactions during synthesis. Upon deprotection, the free amine can participate in various biochemical reactions, including peptide bond formation .
Comparison with Similar Compounds
Similar Compounds
- (S)-2-{[(tert-butoxy)carbonyl]amino}-3-aminopropionic acid .
- Ethyl 2-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate .
- (S)-2-{[(tert-butoxy)carbonyl]amino}-5-{[(2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino]pentanoic acid} .
Uniqueness
2-{[(tert-butoxy)carbonyl]amino}-3-(1-ethyl-1H-pyrazol-4-yl)propanoic acid is unique due to the presence of the 1-ethyl-1H-pyrazol-4-yl group, which imparts distinct chemical properties and reactivity compared to other Boc-protected amino acids .
Properties
Molecular Formula |
C13H21N3O4 |
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Molecular Weight |
283.32 g/mol |
IUPAC Name |
3-(1-ethylpyrazol-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C13H21N3O4/c1-5-16-8-9(7-14-16)6-10(11(17)18)15-12(19)20-13(2,3)4/h7-8,10H,5-6H2,1-4H3,(H,15,19)(H,17,18) |
InChI Key |
HVGZPAGTLYRWNV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)CC(C(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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